molecular formula C19H36 B1337927 (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl CAS No. 96624-52-1

(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl

Cat. No. B1337927
CAS RN: 96624-52-1
M. Wt: 264.5 g/mol
InChI Key: QYGWJCMCLQAINT-UHFFFAOYSA-N
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Description

(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl, also known as trans-4-Butyl-4'-propyl-1,1'-bicyclohexane, is an organic compound that has been studied for its potential applications in the fields of science and medicine. This compound has been used in various experiments, and it has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Biological Synthesis of Cholesterol

This compound serves as an intermediate in the biological synthesis of cholesterol from mevalonic acid. It plays a crucial role in the mevalonate pathway, which is a metabolic pathway essential for the production of several important biological molecules .

Perfume Industry

Due to its aromatic properties, (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl is used in the perfume industry. It contributes to the creation of fragrances with a specific scent profile .

Preparation of Terpenes

The compound is utilized in the preparation of terpenes such as squalenes, cembranoids, and forskolin. These terpenes have various applications, including in pharmaceuticals and as dietary supplements .

Synthesis of Cecropia Juvenile Hormone

It is involved in the synthesis of Cecropia juvenile hormone, which is significant in the study of insect physiology and development .

Antimicrobial Properties

Research has shown that (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl exhibits antimicrobial properties. This makes it a potential candidate for use in medical treatments and as a preservative to prevent microbial growth .

Dental Restorative Material

The compound has been studied for its effects on the properties of glass ionomer cement (GIC), a dental restorative material. It has been found to improve the hardness and biocompatibility of GIC without negatively influencing other physical properties .

Inhibition of Cariogenic Bacteria

Incorporation of this compound into GIC has shown to inhibit the growth of cariogenic bacteria, which are responsible for tooth decay. This application is particularly relevant in the field of dentistry for the development of more effective dental fillings .

Biofilm Composition and Structure

Studies have investigated the effect of (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl on the composition, structure, and physiology of biofilm matrices. Understanding these effects can lead to advancements in controlling biofilm-related issues in various environments .

Mechanism of Action

Target of Action

The primary targets of the compound (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl, also known as 1-butyl-4-(4-propylcyclohexyl)cyclohexane, are currently unknown. This compound is a type of liquid crystal monomer, which are synthetic chemicals released from liquid crystal devices . .

Mode of Action

It’s known that the compound is a type of substituted cyclohexane . Substituted cyclohexanes can exist in two different conformations: axial and equatorial . The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions . This could potentially influence the compound’s interactions with its targets.

properties

IUPAC Name

1-butyl-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h16-19H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGWJCMCLQAINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454758
Record name (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl

CAS RN

96624-52-1
Record name (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Butyl-4'-trans-propyl-[1,1'-bicyclohexyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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